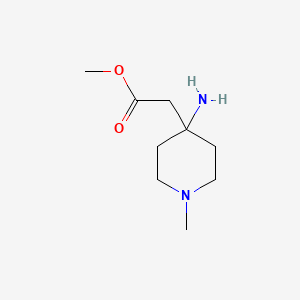

2-(4-氨基-1-甲基哌啶-4-基)乙酸甲酯

描述

“Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate” is a chemical compound with the molecular formula C9H18N2O2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate”, has been a subject of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains an acetate group and a methyl group attached to the piperidine ring .Chemical Reactions Analysis

Piperidine derivatives, including “Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

“Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate” is a liquid at room temperature . It has a molecular weight of 186.25 . The compound’s boiling point is 210.2°C at 760 mmHg .科学研究应用

在乙酰胆碱酯酶研究中的应用

研究人员 Nguyen、Snyder 和 Kilbourn (1998) 合成了系列碳-11 标记的 N-甲基哌啶基酯,作为乙酰胆碱酯酶 (AChE) 的潜在体内底物。这些化合物旨在检查体内酶促水解的构效关系,有助于测量人脑中的 AChE 活性 (Nguyen、Snyder 和 Kilbourn,1998)。

催化和合成

近藤、冈田和三津户 (2002) 展示了使用钌催化的氨基烯的分子内氧化胺化的用途,其中包括使用 N-甲基哌啶。这种方法促进了环状亚胺和吲哚的快速合成,展示了该化合物在高效化学合成中的作用 (近藤、冈田和三津户,2002)。

药物中间体合成

胡家鹏 (2012) 描述了一种改进的氯吡格雷硫酸盐合成方法,其中合成了中间化合物 (S)-2-氨基-2-(2-氯苯基)乙酸甲酯。这条途径说明了类似化合物在药物合成中的用途,突出了该化合物在药物开发中的作用 (胡家鹏,2012)。

多组分化学反应

Elinson、Nasybullin、Ryzhkov 和 Egorov (2014) 对涉及类似化合物的多组分反应进行了研究。他们专注于水杨醛、丙二腈和 3-甲基-2-吡唑啉-5-酮的组装,突出了像 2-(4-氨基-1-甲基哌啶-4-基)乙酸甲酯这样的化合物在复杂化学反应中的用途 (Elinson 等人,2014)。

在抗菌活性中的作用

Nasser、Idhayadhulla、Kumar 和 Selvin (2010) 合成了 3-{[2,6-双(4-取代苯基)-1-甲基哌啶-4-亚基]氨基}-2-硫代咪唑烷-4-酮的衍生物。这些与 2-(4-氨基-1-甲基哌啶-4-基)乙酸甲酯在结构上相关的化合物经过抗菌活性评估,证明了该化合物在开发抗菌剂中的潜力 (Nasser、Idhayadhulla、Kumar 和 Selvin,2010)。

安全和危害

The safety information for “Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

The future directions in the research of “Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate” and similar compounds involve the development of more efficient synthesis methods and the exploration of their potential applications in the pharmaceutical industry . The discovery and biological evaluation of potential drugs containing the piperidine moiety are among the latest scientific advances .

属性

IUPAC Name |

methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-11-5-3-9(10,4-6-11)7-8(12)13-2/h3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEPVAALUOKPDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1429796.png)

![3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1429802.png)

![6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1429812.png)

![5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1429814.png)

![3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline](/img/structure/B1429818.png)